

# Independent Validation of BI-9564: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: BI-9564

Cat. No.: B606101

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRD9 inhibitor **BI-9564** with alternative compounds. It includes a summary of key performance data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways and workflows.

**BI-9564** is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] [2] It was developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC).[3] As a member of the non-BET (Bromodomain and Extra-Terminal domain) family of bromodomain-containing proteins, BRD9, and its close homolog BRD7, are components of the SWI/SNF chromatin remodeling complex.[2] This complex plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various cancers.[4] This guide aims to provide an independent validation of the published findings on **BI-9564** by comparing its performance with other known BRD9 inhibitors.

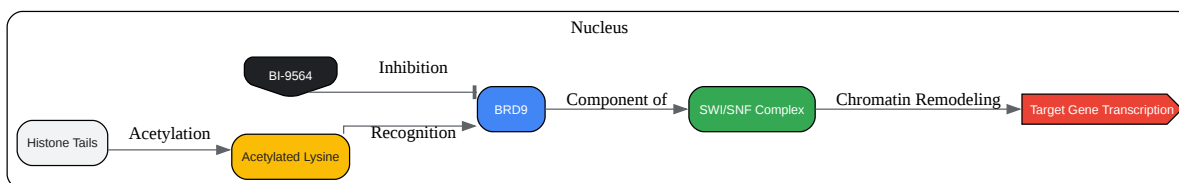
## Comparative Analysis of BRD9 Inhibitors

The following table summarizes the quantitative data for **BI-9564** and several alternative BRD9 inhibitors. This allows for a direct comparison of their potency and selectivity across different assays.

Inhibitor	Target(s)	Assay Type	Potency (BRD9)	Potency (BRD7)	Selectivity (BRD9 vs. BRD7)	Key Off-Targets
BI-9564	BRD9/BRD7	ITC (Kd)	14 nM[3]	239 nM[3]	~17-fold	CECR2 (Kd = 258 nM)[3]
AlphaScreen (IC50)	75 nM[2]	3.4 μM[5]	~45-fold	>100 μM for BET family[3]		
BI-7273	BRD9/BRD7	ITC (Kd)	9 nM[6]	-	More potent and selective for BRD9 than BI-9564 in one study[6]	CECR2[6]
AlphaScreen (IC50)	19 nM	117 nM	~6-fold	-		
I-BRD9	BRD9	DiscoverX (Kd)	1.9 nM[7]	380 nM[7]	~200-fold	BRD4-BD1 (Kd = 1400 nM)[7]
LP99	BRD9/BRD7	ITC (Kd)	99 nM[8]	909 nM[8]	~9-fold	Inactive against a panel of 48 bromodomains at 10 μM[8]

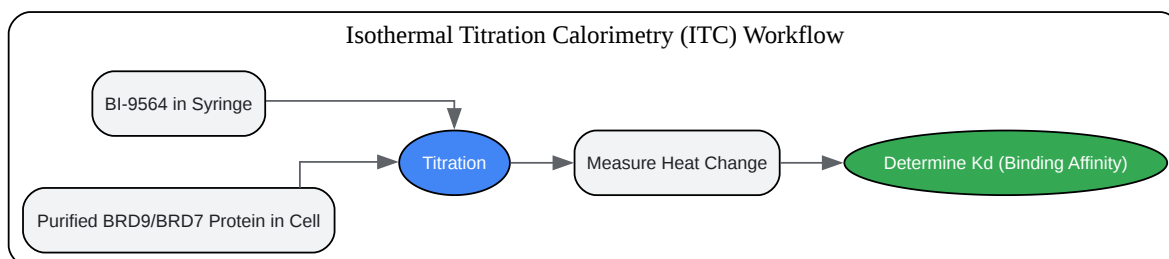
## Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.



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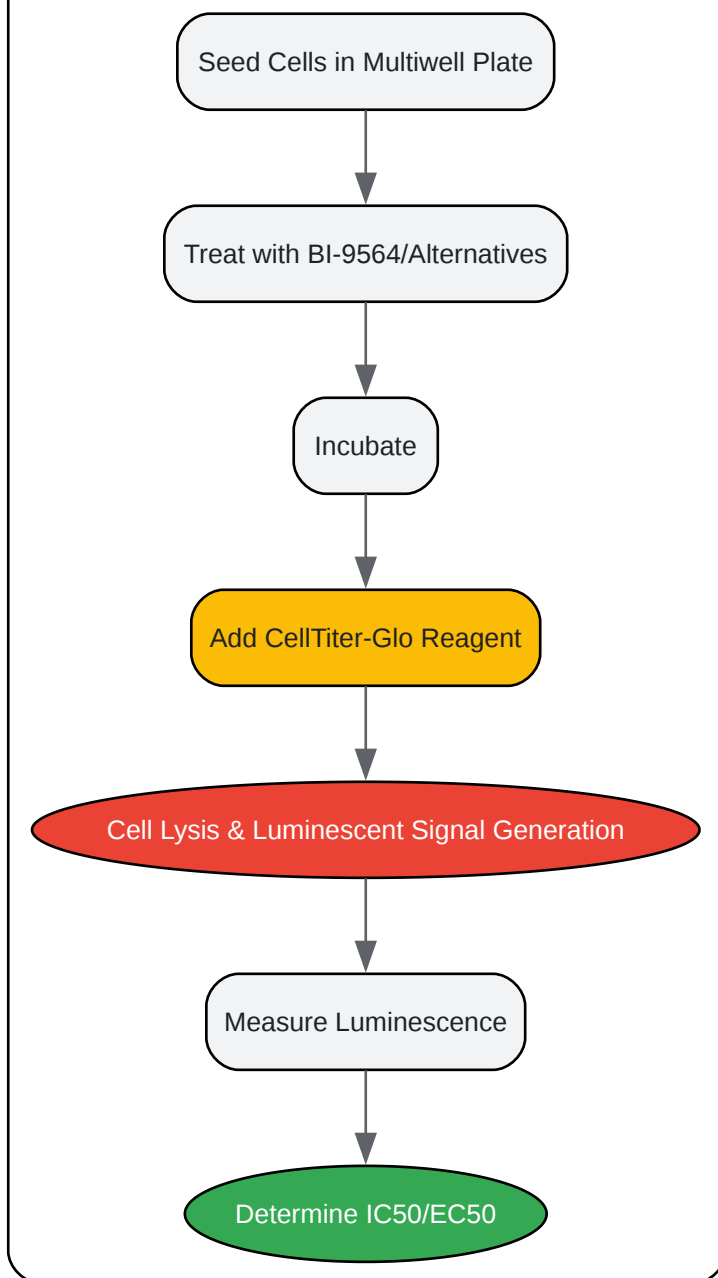
Caption: BRD9 Signaling Pathway and Inhibition by **BI-9564**.



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Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

## Cell Viability Assay (CellTiter-Glo) Workflow



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